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Cat. No.: B562259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ultraviolet (UV) curing of thin

films formulated from caprolactone acrylates. This document outlines key curing parameters,

detailed experimental protocols for characterization, and potential applications in drug delivery.

The information is intended to serve as a practical resource for researchers and professionals

working in materials science, pharmaceuticals, and biomedical engineering.

Introduction to UV-Cured Caprolactone Acrylates
Caprolactone acrylates are a versatile class of biodegradable and biocompatible polymers

that can be rapidly cured into thin films using UV radiation. This process, known as

photopolymerization, offers several advantages, including fast curing times at ambient

temperatures, solvent-free formulations, and the ability to create precisely defined networks.[1]

[2][3] These properties make UV-cured caprolactone acrylate films highly attractive for

various biomedical applications, particularly in the field of drug delivery, where they can be

engineered to provide sustained and controlled release of therapeutic agents.[4][5][6]

Key UV Curing Parameters and Their Effects
The successful fabrication of caprolactone acrylate thin films with desired properties hinges

on the careful control of several key UV curing parameters. The interplay between the

formulation components and the curing conditions dictates the final characteristics of the

polymer network.
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Formulation Components
A typical UV-curable caprolactone acrylate formulation consists of:

Caprolactone Acrylate Monomers/Oligomers: These form the backbone of the polymer

network. The length of the caprolactone chain influences the flexibility and degradation rate

of the cured film.

Photoinitiator: A light-sensitive compound that absorbs UV energy and generates reactive

species (free radicals or cations) to initiate polymerization.[7] The choice of photoinitiator is

critical and must be matched to the wavelength of the UV source.

Reactive Diluents: Low-viscosity monomers that can be added to adjust the viscosity of the

formulation for easier processing and to modify the properties of the cured film.

Active Pharmaceutical Ingredient (API): For drug delivery applications, the therapeutic agent

is incorporated into the formulation prior to curing.

Curing Conditions
UV Wavelength: The spectral output of the UV lamp must overlap with the absorption

spectrum of the photoinitiator to ensure efficient initiation. Common wavelengths used are

365 nm and those in the UVA range.[8][9]

UV Intensity (Irradiance): Measured in mW/cm², the intensity of the UV light affects the rate

of polymerization. Higher intensities generally lead to faster curing.

Exposure Time and Dose: The duration of UV exposure and the total energy dose (in mJ/cm²

or J/cm²) are critical for achieving a high degree of conversion of the acrylate groups.

Insufficient curing can result in the leaching of unreacted monomers, which can be cytotoxic.

[10]

The following table summarizes the influence of key parameters on the properties of the cured

film:
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Parameter Effect on Cured Film Properties

Photoinitiator Concentration

Increasing concentration generally leads to a

higher degree of conversion and faster cure

rates up to an optimal point.[2][6]

UV Intensity
Higher intensity typically results in a faster

polymerization rate.

Exposure Time/Dose

Longer exposure times or higher doses lead to a

higher degree of conversion and improved

mechanical properties, but excessive exposure

can cause material degradation.

Caprolactone Chain Length

Longer chains generally increase flexibility and

elongation at break, but may decrease tensile

strength and hardness.

Crosslinking Density

Higher crosslinking density improves

mechanical strength and hardness but can

reduce flexibility and swelling capacity.[5]

Quantitative Data on UV Curing Parameters and
Film Properties
The following tables provide a summary of quantitative data extracted from various studies on

the UV curing of caprolactone acrylate and similar systems.

Table 1: Example Formulations for UV-Curable Films
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Formulation
Component

Purpose
Concentration
(wt%)

Reference

Acrylate-endcapped

urethane-based

poly(ε-caprolactone)

(AUP-PCL)

Polymer Backbone Not specified [5]

2-hydroxy-2-

methylpropiophenone
Photoinitiator 4% [8]

Isobornyl acrylate Monomer 43% [8]

n-butyl acrylate Monomer 33% [8]

Triethylene glycol

diacrylate
Crosslinker 20% [8]

Diurethane

dimethacrylate, ethyl

methacrylate

Polymer Backbone Not specified [9]

2-hydroxy-2-

methylpropiophenone
Photoinitiator Not specified [9]

Amorolfine HCl or

Terbinafine HCl

Active Pharmaceutical

Ingredient
Not specified [9]

Table 2: UV Curing Conditions and Resulting Film Properties
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UV Light
Source

Wavelength
(nm)

Intensity
(W)

Exposure
Time

Resulting
Film
Properties

Reference

LED 365 72 3 - 5 s

Formation of

a solid,

crosslinked

film.

[8]

UVA Lamp Not specified Not specified 2 min

Formation of

a smooth,

glossy, and

amorphous

film with

negligible

residual

monomers.

[9]

Experimental Protocols
Protocol for Preparation and UV Curing of a
Caprolactone Acrylate Thin Film

Formulation Preparation:

In a light-protected vessel, combine the caprolactone acrylate monomer/oligomer with

the desired concentration of a suitable photoinitiator (e.g., 1-4 wt% of 2-hydroxy-2-

methylpropiophenone).

If required, add a reactive diluent to adjust the viscosity.

For drug-loaded films, add the active pharmaceutical ingredient and mix until a

homogenous solution or suspension is obtained. Gentle heating or sonication may be

employed to aid dissolution.

Film Casting:
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Clean a suitable substrate (e.g., glass slide, petri dish) with isopropanol and dry it

thoroughly.

Dispense a defined volume of the formulation onto the substrate.

Use a spin coater or a film applicator to create a thin film of uniform thickness.

UV Curing:

Place the substrate with the liquid film in a UV curing chamber.

Expose the film to UV radiation of a specific wavelength and intensity for a predetermined

time. Ensure that the entire surface of the film receives a uniform UV dose.

The liquid formulation will polymerize into a solid thin film.

Protocol for Determining the Degree of Conversion
using FTIR Spectroscopy

Sample Preparation:

Prepare a liquid formulation as described in section 4.1.

Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr

or NaCl).

FTIR Analysis:

Acquire an FTIR spectrum of the uncured liquid film.

Cure the film by exposing it to UV light for a specific duration.

Acquire an FTIR spectrum of the cured film.

Data Analysis:

Identify the characteristic absorption peak of the acrylate C=C double bond, typically

around 810 cm⁻¹ or 1635 cm⁻¹.
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Identify an internal standard peak that does not change during polymerization, such as the

carbonyl C=O peak around 1720 cm⁻¹.

Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 -

(A_acrylate_cured / A_standard_cured) / (A_acrylate_uncured / A_standard_uncured)] *

100 where A is the absorbance of the respective peaks.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
Extract Preparation:

Prepare a UV-cured caprolactone acrylate film under sterile conditions.

Immerse the film in a cell culture medium (e.g., DMEM) at a specific surface area to

volume ratio (e.g., 3 cm²/mL) as recommended by ISO 10993-5.[11]

Incubate the film in the medium at 37°C for 24-72 hours to allow for the leaching of any

potentially toxic substances.

Collect the extract and filter it through a 0.22 µm sterile filter.

Cell Culture and Exposure:

Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until the

cells reach a desired confluency.

Remove the old medium and replace it with serial dilutions of the prepared extract. Include

a negative control (fresh medium) and a positive control (a known cytotoxic substance).

Incubate the cells with the extracts for 24 hours.

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
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Measure the absorbance of each well using a microplate reader at a wavelength of

approximately 570 nm.

Data Analysis:

Calculate the cell viability as a percentage relative to the negative control.

A significant reduction in cell viability compared to the negative control indicates a

cytotoxic effect.

Protocol for In Vitro Drug Release Study
Sample Preparation:

Prepare drug-loaded UV-cured films of known dimensions and drug content.

Release Study Setup:

Place each film in a vial containing a known volume of a suitable dissolution medium (e.g.,

phosphate-buffered saline, PBS, pH 7.4).

Place the vials in a shaking incubator maintained at 37°C.

Sample Collection and Analysis:

At predetermined time intervals, withdraw a sample of the dissolution medium and replace

it with an equal volume of fresh medium to maintain sink conditions.

Analyze the concentration of the released drug in the collected samples using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

spectrophotometry.[12]

Data Analysis:

Calculate the cumulative amount of drug released over time.

Plot the cumulative drug release as a function of time to obtain the drug release profile.
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Visualizations
Photopolymerization Mechanism of Acrylates
The following diagram illustrates the free-radical photopolymerization process of acrylate

monomers.
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Free-Radical Photopolymerization of Acrylates
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Workflow for Developing a UV-Cured Drug Delivery Film

1. Formulation Development
- Select Caprolactone Acrylate

- Select Photoinitiator
- Incorporate API

2. Film Casting
- Spin Coating or

- Doctor Blade

3. UV Curing
- Set Wavelength

- Set Intensity
- Set Exposure Time

4. Physicochemical Characterization 5. Biocompatibility Assessment 6. In Vitro Drug Release Study

Degree of Conversion (FTIR) Mechanical Properties (Tensile Test) Swelling Behavior

7. Data Analysis and Optimization

Cytotoxicity (e.g., MTT Assay) Quantification (HPLC/UV-Vis)

Iterate

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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